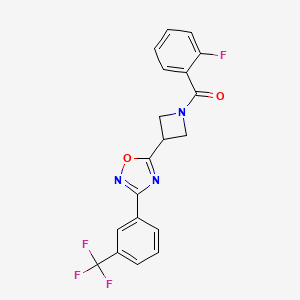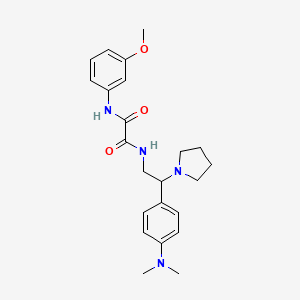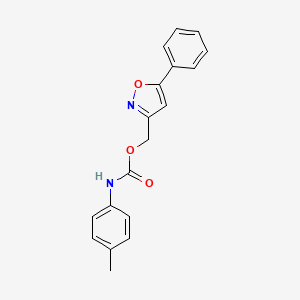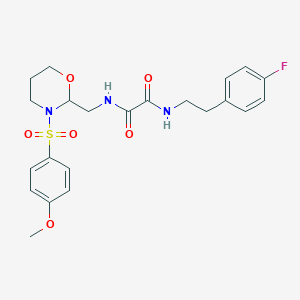
N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazinan ring, a cyclic structure, could impart rigidity to the molecule and influence its overall shape and properties. The fluorine atom in the fluorophenethyl group is highly electronegative, which could create a polar region in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom in the fluorophenethyl group could potentially undergo nucleophilic aromatic substitution reactions. The oxalamide group could participate in hydrolysis reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar fluorophenethyl and oxalamide groups could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on its molecular weight and structure .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Analysis
The study by Paventi et al. (1996) provides a detailed spectroscopic and magnetic resonance elucidation of polymers derived from reactions involving compounds with structural similarities to N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. This research demonstrates the utility of such compounds in the development of new polymers, highlighting their structural analysis through NMR, FT-IR, and UV spectroscopy techniques (Paventi, Chan, & Hay, 1996).
Synthesis and Structure-Activity Relationships
Tucker et al. (1988) explored the synthesis and structure-activity relationships of derivatives related to the compound , particularly focusing on their antiandrogen activity. This study underscores the pharmaceutical applications of these compounds, especially in developing treatments for conditions influenced by androgen levels (Tucker, Crook, & Chesterson, 1988).
Photophysical and Photochemical Properties
Deniz et al. (2009) investigated the photophysical and photochemical properties of photochromic oxazines with structural features similar to the compound of interest. Their research provides insights into the potential applications of these compounds in developing optical materials and devices (Deniz, Tomasulo, Sortino, & Raymo, 2009).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of compounds, including those bearing resemblance to this compound, and evaluated their antimicrobial activity. This study highlights the potential of these compounds in developing new antibiotics or antifungal agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Electrocatalysis and Polymer Science
Kim et al. (2011) focused on the development of guanidinium-functionalized anion exchange polymer electrolytes through reactions involving activated fluorophenyl-amine, similar to the functional groups in the compound of interest. This research is significant for the development of fuel cell technologies (Kim, Labouriau, Guiver, & Kim, 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-31-18-7-9-19(10-8-18)33(29,30)26-13-2-14-32-20(26)15-25-22(28)21(27)24-12-11-16-3-5-17(23)6-4-16/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJFIYMBNHEZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



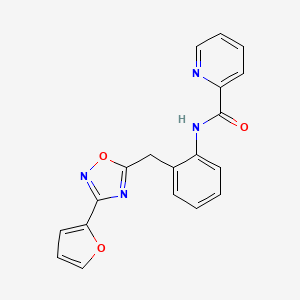

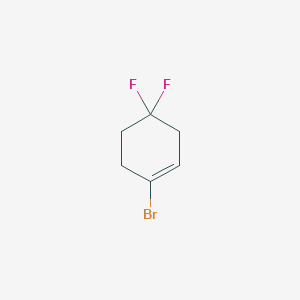

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzamide](/img/structure/B2842470.png)
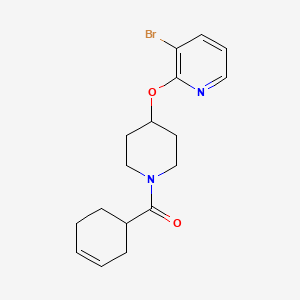
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2842475.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2842476.png)
![N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842477.png)
